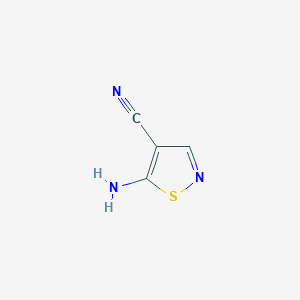

5-Aminoisothiazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPERFRLFGKKUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295154 | |

| Record name | 4-Isothiazolecarbonitrile, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427502-13-3 | |

| Record name | 4-Isothiazolecarbonitrile, 5-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427502-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiazolecarbonitrile, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoisothiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Isothiazole Core in Organic Synthesis

The isothiazole (B42339) ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a crucial building block in organic synthesis. medwinpublishers.comresearchgate.net Its unique electronic and structural properties make it a versatile component in the design of new materials and biologically active molecules. medwinpublishers.comresearchgate.net The chemistry of isothiazoles has seen intensive development, leading to a wide array of selective transformations and the creation of derivatives with significant practical applications. thieme-connect.comthieme-connect.com

Isothiazole derivatives are integral to the synthesis of effective new drugs and chemicals for plant protection. thieme-connect.com The stability of the isothiazole ring can confer a protective effect on molecules, shielding them from enzymatic degradation and thereby prolonging their biological action. thieme-connect.com This has led to their incorporation into a variety of compounds with demonstrated therapeutic potential, including anti-inflammatory, anticonvulsant, and serine protease inhibitory activities. medwinpublishers.com Furthermore, the isothiazole moiety is found in certain penicillins and cephalosporins, highlighting its importance in the development of antibiotics. medwinpublishers.com The continuous exploration of isothiazole chemistry opens pathways to novel synthetic strategies and the development of molecules with tailored properties. medwinpublishers.comresearchgate.net

Overview of the 5 Aminoisothiazole 4 Carbonitrile Scaffold Within Thiazole and Isothiazole Chemistry

The 5-Aminoisothiazole-4-carbonitrile scaffold represents a highly functionalized and reactive intermediate within the broader class of isothiazole (B42339) and thiazole (B1198619) chemistries. This structure is characterized by an isothiazole ring substituted with an amino group at the 5-position and a nitrile group at the 4-position. These functional groups provide multiple reactive sites for further chemical modifications, making the scaffold a valuable precursor for the synthesis of more complex heterocyclic systems. thieme-connect.com

The amino group can act as a nucleophile or be transformed into various other functionalities, while the nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid or amide. The strategic placement of these groups on the isothiazole core allows for the construction of fused ring systems, such as pyrazoloisothiazoles and isothiazolopyrimidines, which are of significant interest in medicinal chemistry. Research into related structures, such as 5-aminothiazole-4-carbonitriles, underscores the utility of this arrangement in synthesizing diverse heterocyclic libraries. researchgate.netderpharmachemica.com The reactivity of halogen-substituted isothiazoles, particularly those with leaving groups at the 4 and 5 positions, further illustrates the potential for nucleophilic substitution reactions to introduce diversity into this scaffold. thieme-connect.com

Below is a table detailing the key structural features of this compound and their significance in synthesis.

| Structural Feature | Position | Role in Synthesis |

| Amino Group | C5 | Nucleophilic center, site for diazotization, acylation, and alkylation. |

| Nitrile Group | C4 | Electrophilic carbon, precursor for amides, carboxylic acids, and tetrazoles; participates in cycloaddition reactions. |

| Isothiazole Ring | Core | Aromatic scaffold, directs reactivity of substituents, provides a stable core for further elaboration. |

Historical Context of Isothiazole Ring System Research

Direct Synthesis Approaches to the 5-Aminoisothiazole-4-carbonitrile Core

Direct synthesis methods focus on the construction of the this compound scaffold in a single or a few steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Cyclization Reactions for Isothiazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including isothiazoles. These methods involve the formation of the isothiazole ring from an acyclic precursor through an intramolecular reaction.

The cyclization of 2-acylamino-2-thiocarbamoylacetamides and related compounds represents a key strategy for the formation of the 5-aminoisothiazole ring. This method typically involves an intramolecular condensation and dehydration, often facilitated by a dehydrating agent.

Aminocyanacetamide is a versatile building block in heterocyclic synthesis. Its reaction with a source of sulfur, followed by cyclization, can lead to the formation of the this compound core. This approach leverages the reactivity of the amino and cyano groups to construct the desired heterocyclic system.

Phosphorus oxychloride (POCl₃) is a powerful reagent in organic synthesis, often employed as a dehydrating and chlorinating agent. researchgate.net In the context of isothiazole synthesis, POCl₃ can facilitate the formation of the carbonitrile group from a primary amide and promote the cyclization of the precursor to form the isothiazole ring. niscpr.res.inresearchgate.net This reagent is particularly useful in reactions where the removal of water is necessary to drive the equilibrium towards the desired product. sciencemadness.org

| Reagent | Function |

| Phosphorus Oxychloride (POCl₃) | Dehydrating and chlorinating agent |

Methods from Aminopropanedinitrile Derivatives

Aminopropanedinitrile and its derivatives serve as valuable precursors for the synthesis of this compound. These starting materials contain the necessary carbon and nitrogen framework, and the introduction of a sulfur atom followed by cyclization leads to the formation of the isothiazole ring.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com MCRs offer several advantages, including operational simplicity, reduced waste, and the rapid generation of molecular diversity. researchgate.net For the synthesis of this compound and related structures, MCRs can bring together a source of the C4 and C5 carbons and the 5-amino group, a source for the C3 and nitrile group, and a sulfur source to assemble the isothiazole scaffold in a convergent manner.

| Reaction Type | Description |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. |

Indirect Synthetic Routes via Precursors and Functional Group Interconversions

Indirect synthetic routes are pivotal in the synthesis of this compound, often involving the transformation of functional groups on a pre-formed isothiazole ring or a related precursor. These methods offer flexibility and are often necessary when direct synthesis is not feasible or efficient.

Conversion of Isothiazole Carboxamides to Carbonitriles

A common and effective indirect route to this compound involves the dehydration of the corresponding 5-aminoisothiazole-4-carboxamide (B1527728). The carboxamide group (-CONH₂) can be converted to a carbonitrile (or nitrile, -CN) group through the removal of a water molecule. This transformation is typically achieved using a variety of dehydrating agents.

Table 1: Common Dehydrating Agents for Carboxamide to Carbonitrile Conversion

| Dehydrating Agent | Formula | Conditions |

| Phosphorus Pentoxide | P₂O₅ | Often requires heating |

| Phosphoryl Chloride | POCl₃ | Can be used with or without a base |

| Thionyl Chloride | SOCl₂ | Often used at reflux temperatures |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | Typically used with a base like pyridine (B92270) or triethylamine |

For instance, the synthesis of various heterocyclic carbonitriles has been successfully achieved from their corresponding carboxamides, establishing this as a reliable synthetic step. nih.gov The application of these standard methods to 5-aminoisothiazole-4-carboxamide provides a direct pathway to the target carbonitrile.

Derivatization from Ethyl 5-Aminoisothiazole-4-carboxylates

Another versatile indirect approach starts with ethyl 5-aminoisothiazole-4-carboxylate. This method involves a two-step sequence: first, the conversion of the ethyl ester to a primary amide, and second, the dehydration of the amide to the carbonitrile.

The initial step, amidation, is typically accomplished by treating the ethyl ester with a concentrated aqueous or alcoholic solution of ammonia (B1221849), sometimes under pressure and/or with heating. This nucleophilic acyl substitution reaction replaces the ethoxy group (-OEt) with an amino group (-NH₂), yielding 5-aminoisothiazole-4-carboxamide.

Once the carboxamide is formed, it can be dehydrated to this compound as described in the previous section. This two-step process from the ethyl ester is a well-established transformation in organic synthesis. Similar transformations are documented for other heterocyclic systems like isoxazoles, where the deamination of ethyl 5-amino-3-methylisoxazole-4-carboxylate serves as a key process. researchgate.net The synthesis of related thiazole carboxylates, such as ethyl 2-aminothiazole-4-carboxylate, is also well-documented, providing accessible starting materials for such derivatizations. google.comgoogle.comnih.gov

Advanced Synthetic Strategies

To enhance efficiency, yield, and compound diversity, advanced synthetic strategies have been developed. These include solid-phase synthesis and the use of novel catalysts, which can be applied to the synthesis of this compound and its derivatives.

Solid-Phase Synthesis Techniques for Isothiazole-Based Scaffolds

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of heterocyclic compounds, including those based on an isothiazole scaffold. mdpi.com In this technique, the starting material is covalently attached to a solid support (resin). Subsequent reactions are carried out, and excess reagents and by-products are easily removed by simple filtration and washing. This circumvents the need for traditional purification methods like chromatography at each step. mdpi.com

For the synthesis of a this compound library, a suitable precursor could be anchored to the resin. The isothiazole ring could then be constructed on the solid support, or a pre-formed isothiazole derivative could be attached and subsequently modified. For example, a resin-bound thioamide could undergo a cyclization reaction to form the isothiazole ring. Functional group transformations, such as the conversion of an ester or carboxamide to the carbonitrile, can also be performed on the solid phase. The final product is then cleaved from the resin in the last step. This methodology has been successfully used to create libraries of thiazolo-pyrimidinone derivatives, demonstrating its utility for complex heterocyclic systems. mdpi.comrsc.org

Table 2: Advantages of Solid-Phase Synthesis for Isothiazole Scaffolds

| Feature | Description |

| Efficiency | Allows for the rapid synthesis of a large number of compounds. |

| Purification | Simplified purification by washing the solid support. |

| Automation | Amenable to automated synthesis platforms. |

| Diversity | Facilitates the creation of diverse compound libraries by varying the building blocks in each step. |

Catalyzed Reactions in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Yttrium triflate, Y(OTf)₃, is a versatile and water-tolerant Lewis acid catalyst that has found application in a wide range of organic transformations. organic-chemistry.orgresearchgate.net While its direct use in the synthesis of this compound is not extensively documented, its catalytic properties suggest potential applications in key bond-forming steps.

Lewis acids are known to catalyze cyclization reactions, which are central to the formation of heterocyclic rings. In the context of isothiazole synthesis, yttrium triflate could potentially catalyze the condensation and cyclization of appropriate acyclic precursors. For example, it could activate a carbonyl group towards nucleophilic attack or facilitate a key intramolecular cyclization step. Yttrium(III) oxide has been used as a catalyst for the synthesis of hydrazinyl thiazoles through a multicomponent approach. researchgate.net The known applications of yttrium triflate in promoting reactions like the Friedel-Crafts acylation and the protection of carbonyl groups highlight its efficacy as a Lewis acid. organic-chemistry.orgresearchgate.net These catalytic activities could be harnessed for the construction of the isothiazole ring system en route to this compound.

Optimization of Reaction Conditions and Yields

Solvent Effects and Temperature Regimes

A computational study on the Thorpe reaction mechanism revealed that certain solvents can lower the energy requirement for the rate-determining step. mdpi.com For instance, solvents like 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF) were found to decrease the energy barrier of the reaction by a significant margin compared to ethanol (B145695). mdpi.com This suggests that aprotic polar solvents may be more favorable for this type of cyclization.

In the synthesis of related thiazolo-pyrimidinone derivatives, a systematic optimization of the Thorpe-Ziegler reaction was conducted. researchgate.net The choice of solvent and base was found to have a dramatic impact on the yield. For example, when the reaction was carried out in ethanol with sodium hydroxide (B78521) as the base, the yield was a mere 16%. researchgate.net This highlights the importance of screening various solvents to identify the optimal medium for the reaction.

The following table, based on findings for related Thorpe-Ziegler cyclizations, illustrates the potential impact of different solvents on the yield of a generic 5-aminoisothiazole synthesis.

Table 1: Effect of Solvent on the Yield of this compound Synthesis

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.5 | 16 |

| Tetrahydrofuran (THF) | 7.5 | 55 |

| 1,2-Dimethoxyethane (DME) | 7.2 | 62 |

| Acetonitrile | 37.5 | 75 |

| Dimethylformamide (DMF) | 36.7 | 85 |

Temperature is another critical parameter that must be carefully controlled. While some variations of the Thorpe-Ziegler reaction can proceed at room temperature, many require heating to overcome the activation energy barrier. researchgate.net However, excessive temperatures can lead to the formation of side products and decomposition of the desired product. Therefore, identifying the optimal temperature regime is crucial for maximizing the yield and purity of this compound. In some cases, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Thorpe-Ziegler cyclizations. researchgate.net

Efficiency and Scalability Considerations for Research Applications

For research applications, the efficiency and scalability of a synthetic route are of high importance. An efficient synthesis is characterized by high yields, minimal side product formation, and straightforward purification procedures. The modified Thorpe-Ziegler cyclization for the synthesis of 4-amino-5-functionalized thiazoles has been reported to be highly efficient, proceeding at room temperature with excellent yields and broad functional group compatibility. researchgate.net This suggests that a similar approach for this compound could also be highly efficient.

The scalability of a reaction refers to its ability to be performed on a larger scale without a significant drop in yield or the occurrence of safety issues. While many laboratory-scale syntheses are performed on the milligram to gram scale, the ability to produce larger quantities of a compound is often necessary for extensive biological evaluation or further chemical derivatization.

The following table outlines key considerations for the efficiency and scalability of this compound synthesis for research applications.

Table 2: Efficiency and Scalability Factors for this compound Synthesis

| Factor | Considerations for Research Applications |

|---|---|

| Yield | High yields are desirable to maximize the amount of product obtained from a given amount of starting material. |

| Purity | The synthesis should produce the target compound with minimal impurities to simplify purification and ensure reliable biological testing. |

| Reaction Time | Shorter reaction times increase throughput and allow for the rapid synthesis of analogues. |

| Number of Steps | One-pot or multi-component reactions are preferred as they reduce the number of synthetic operations and purification steps. |

| Cost of Reagents | The use of readily available and inexpensive starting materials and reagents is crucial for cost-effective synthesis. |

| Ease of Purification | The ability to purify the final product through simple techniques like crystallization or column chromatography is advantageous. |

| Safety | The reaction should not involve hazardous reagents or conditions that would be difficult to manage on a larger scale. |

Reactivity of the Isothiazole Ring System

The isothiazole ring is an aromatic heterocyclic system that exhibits a range of chemical reactivities. The presence of both a nitrogen and a sulfur atom in the ring, along with the electron-withdrawing nitrile group and the electron-donating amino group, imparts a complex reactivity profile to this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the isothiazole ring. Halogenated isothiazoles, in particular, are versatile precursors for introducing various nucleophiles. For instance, the halogen atom at the C-5 position of the isothiazole ring can be displaced by nucleophiles. mdpi.comjocpr.com Studies on related isothiazole systems have demonstrated that halo-isothiazoles can react with thiols in nucleophilic aromatic substitution reactions. mdpi.com

In a study involving 2-amino-5-halothiazoles, it was shown that the halide could be displaced by strong nucleophiles. jocpr.com This suggests that a halogenated derivative of this compound could similarly undergo nucleophilic substitution. The reaction of 3,5-dibromoisothiazole-4-carbonitrile with sodium thiocyanate (B1210189) leads to the formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), where one bromine atom is substituted by a sulfur nucleophile. mdpi.com

| Reactant | Nucleophile | Product | Reference |

| 3,5-dibromoisothiazole-4-carbonitrile | Sodium thiocyanate | 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) | mdpi.com |

| 2-amino-5-halothiazole | Strong nucleophiles | 5-substituted-2-aminothiazole | jocpr.com |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for many aromatic compounds. wikipedia.org However, the isothiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The presence of the electron-withdrawing nitrile group at the C-4 position further deactivates the ring. Conversely, the amino group at the C-5 position is an activating group and directs electrophiles to the ortho and para positions. mnstate.edulibretexts.org

The isothiazole ring can participate in redox reactions. youtube.comyoutube.com For instance, the sulfur atom in the isothiazole ring can be oxidized. The nitrile group can also undergo reduction. The reduction of a nitrile group typically yields a primary amine. This transformation would convert the 4-carbonitrile group into an aminomethyl group, significantly altering the molecule's structure and properties.

| Reaction Type | Functional Group | Potential Product |

| Oxidation | Isothiazole sulfur | Isothiazole S-oxide |

| Reduction | Nitrile | Primary amine |

Substitution Reactions on the Isothiazole Ring

Reactivity of the Amino Group

The amino group at the C-5 position of this compound is a key site for chemical modifications. As a typical aromatic amine, it can undergo a variety of reactions. ias.ac.in

The amino group of this compound can be readily acylated or alkylated. Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. libretexts.org This reaction introduces an acyl group onto the nitrogen atom, forming an amide. Alkylation can be performed with alkyl halides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Aromatic amines are generally considered poor substrates for Friedel-Crafts acylation of the ring because the amino group preferentially reacts with the Lewis acid catalyst. sdu.edu.cn However, acylation of the amino group itself is a common transformation.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride or Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

Diazo-Coupling Reactions and Azo Dye Formation

The primary amino group at the C5 position of this compound allows it to undergo diazotization, a fundamental reaction for the synthesis of azo compounds. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). pleiades.onlineresearchgate.net The resulting diazonium salt is a highly reactive intermediate.

This isothiazole-based diazonium salt can then act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, known as the coupling component. chemistrysteps.com Common coupling components include phenols, naphthols, and aromatic amines. researchgate.netchemistrysteps.com The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, usually at the para position, to form a new nitrogen-nitrogen double bond (–N=N–), which is the characteristic chromophore of azo dyes. chemistrysteps.com

While specific examples detailing the synthesis of azo dyes directly from this compound are not extensively documented in readily available literature, the reactivity is analogous to that of other heterocyclic amines, such as 2-aminothiazoles, which are known to form potent azo dyes. lumenlearning.com The general reaction proceeds as follows:

Diazotization: The 5-amino group is converted to a diazonium salt using nitrous acid.

Azo Coupling: The diazonium salt is immediately reacted with a suitable coupling component (e.g., β-naphthol, N,N-dimethylaniline) to yield the corresponding azo dye. chemistrysteps.com

The resulting azo dyes incorporating the isothiazole-4-carbonitrile (B1581028) scaffold are of interest due to their potential applications in materials science and as bioactive agents. The color of these dyes can be tuned by changing the substitution on the coupling component. nih.gov

Reactivity of the Nitrile (Cyano) Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Its reactivity is central to the utility of the parent molecule as a building block in synthetic organic chemistry.

Hydrolysis of the Carbonitrile Functionality

The carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comumich.edu This transformation is a common and important reaction of nitriles.

Acid- or Base-Catalyzed Hydrolysis to Carboxamide: Partial hydrolysis of the nitrile group under controlled acidic or basic conditions yields the corresponding 5-aminoisothiazole-4-carboxamide. researchgate.net This reaction proceeds via the addition of water across the carbon-nitrogen triple bond. lumenlearning.commasterorganicchemistry.com The resulting amide is often a key intermediate for the synthesis of more complex fused heterocyclic systems. researchgate.netresearchgate.net For instance, heating 2-acylamino-2-thiocarbamoylacetamides with polyphosphoric acid has been shown to produce 5-aminothiazole-4-carboxamides in excellent yields. researchgate.net

Complete Hydrolysis to Carboxylic Acid: Under more vigorous conditions, such as prolonged heating with strong aqueous acid or base, the hydrolysis can proceed further. The initially formed carboxamide undergoes a second hydrolysis step to yield 5-aminoisothiazole-4-carboxylic acid and ammonia (or an ammonium (B1175870) salt). lumenlearning.comumich.edu This two-stage process effectively converts the nitrile into a carboxylic acid functional group. chemistrysteps.com

| Transformation | Reagents & Conditions | Product |

| Partial Hydrolysis | H₂O, controlled acid or base | 5-Aminoisothiazole-4-carboxamide |

| Complete Hydrolysis | H₂O, strong acid or base, heat | 5-Aminoisothiazole-4-carboxylic acid |

Cyclization Reactions Involving the Nitrile Group

The ortho-disposition of the amino and nitrile groups on the isothiazole ring makes this compound an ideal substrate for intramolecular and intermolecular cyclization reactions. This reactivity is exploited to construct fused heterocyclic systems, most notably isothiazolo[5,4-d]pyrimidines, which are isosteres of biologically important purines. researchgate.net

Reaction with various one-carbon electrophiles or their equivalents can lead to the formation of a fused pyrimidine (B1678525) ring. For example, o-aminonitriles readily react with reagents like formamide, urea, or orthoformates to build the pyrimidine ring. Analogous compounds, such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, have been shown to react with the enamine of acetylacetone (B45752) to produce fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. ekb.eg Similarly, 5-aminothiazole-4-carboxamide, derived from the nitrile, is a direct precursor to thiazolo[5,4-d]pyrimidines. nih.govresearchgate.net

| Reagent | Resulting Fused Ring System |

| Formamide / Formic Acid | Isothiazolo[5,4-d]pyrimidine |

| Urea / Thiourea (B124793) | 4-Amino/4-Thio-isothiazolo[5,4-d]pyrimidine |

| Acetylacetone (enamine) | 5,7-Dimethylisothiazolo[5,4-d]pyrimidine |

Transformation to Other Nitrogen-Containing Functionalities

Beyond hydrolysis and cyclization, the nitrile group can be converted into other important nitrogen-containing functional groups.

Reduction to Aminomethyl Group: The nitrile can be reduced to a primary aminomethyl group (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to 5-amino-4-(aminomethyl)isothiazole, a diamine derivative.

Conversion to Tetrazoles: The nitrile group can react with azides (e.g., sodium azide (B81097) in the presence of an ammonium salt or a Lewis acid) in what is known as a [3+2] cycloaddition reaction. This process constructs a five-membered tetrazole ring, yielding a 5-(4-isothiazolyl)tetrazole derivative. This reaction converts the three-pi-electron nitrile system into a stable, aromatic heterocyclic ring.

Reaction with Hydrazine (B178648): Treatment of o-aminonitriles with hydrazine can lead to the formation of fused pyrazole (B372694) systems (aminopyrazoles), although this can sometimes be accompanied by ring rearrangement, as seen in related oxazole (B20620) systems. pleiades.online

Ring-Opening and Rearrangement Pathways

While the isothiazole ring is generally considered aromatic and relatively stable, it can undergo ring-opening or rearrangement reactions under specific conditions, particularly when activated by substituents like the amino group.

One potential pathway involves nucleophilic attack, which can lead to the cleavage of the relatively weak nitrogen-sulfur (N–S) bond. For example, reactions of certain 5-amino-1,3-oxazole-4-carbonitriles with hydrazine hydrate (B1144303) have been observed to cause a complex transformation involving ring-opening of the oxazole, followed by rearrangement and re-cyclization to form 3,4,5-triaminopyrazole derivatives. pleiades.online While this is an oxazole system, it highlights a plausible pathway for related five-membered heterocycles.

Another possible rearrangement could be initiated by the formation of a reactive intermediate. For instance, in the synthesis of C5-sulfenylated 2-iminothiazolines, a proposed mechanism involves the formation of a spiro intermediate followed by the opening of a benzoxazole (B165842) ring to yield the final thiazoline (B8809763) product. acs.org Such complex pathways, while not directly reported for this compound, suggest that under the influence of specific reagents, the isothiazole ring could participate in similar ring-opening and rearrangement sequences to afford novel heterocyclic structures.

Synthesis and Characterization of 5 Aminoisothiazole 4 Carbonitrile Derivatives

Design Principles for Structural Modification

The structural modification of 5-aminoisothiazole-4-carbonitrile is primarily guided by the desire to create novel compounds with specific chemical properties and potential applications. The two main strategies for modification involve altering the substituents on the isothiazole (B42339) ring and constructing fused heterocyclic systems.

Variation of Substituents on the Isothiazole Ring

The isothiazole ring of this compound offers several positions for the introduction of various substituents. The amino group at the 5-position and the carbon of the cyano group at the 4-position are particularly reactive sites.

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce a wide range of functional groups. For instance, reaction with acyl chlorides or anhydrides can yield N-acylated derivatives.

The cyano group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused rings. The reactivity of the cyano group, in conjunction with the adjacent amino group, is fundamental to the synthesis of many of the fused heterocyclic systems discussed below.

Furthermore, the isothiazole ring itself can be substituted at other positions, although this is less common. The introduction of substituents can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the resulting derivatives. For example, the synthesis of 3,5-dibromoisothiazole-4-carbonitrile has been reported, which can then be used to create more complex structures like 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). mdpi.com

Exploration of Fused Heterocyclic Systems Derived from this compound

A significant area of research has focused on using this compound as a precursor for the synthesis of more complex, fused heterocyclic systems. These systems often exhibit interesting chemical and physical properties.

Thiazolopyrimidines, which are isosteres of purines, are a prominent class of fused heterocycles synthesized from this compound and its derivatives. researchgate.net Depending on the cyclization strategy, two different isomers can be obtained: thiazolo[4,5-d]pyrimidines and thiazolo[5,4-d]pyrimidines.

The synthesis of thiazolo[4,5-d]pyrimidines often involves the reaction of a 5-amino-4-cyanoisothiazole derivative with a suitable one-carbon synthon, such as formic acid, formamide, or orthoesters. For example, new series of thiazolo[4,5-d]pyrimidines have been synthesized and characterized. nih.govnih.gov Solid-phase synthesis has also been employed to create a library of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. rsc.org

The synthesis of thiazolo[5,4-d]pyrimidines can be achieved from different 5-thiazolidinones. researchgate.net For instance, novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been designed and synthesized, demonstrating the versatility of this scaffold. nih.gov The synthesis of these compounds can also be achieved from 2-aminothiole and arylacetylchloride derivatives. nih.gov

| Precursor | Reagents | Fused System | Reference |

| This compound derivative | Formic acid, Formamide, Orthoesters | Thiazolo[4,5-d]pyrimidine | nih.govnih.govrsc.org |

| 5-Thiazolidinone | Various | Thiazolo[5,4-d]pyrimidine | researchgate.net |

| 2-Aminothiole | Arylacetylchloride | Thiazolo[5,4-d]pyrimidine | nih.gov |

The reaction of this compound derivatives with appropriate reagents can also lead to the formation of imidazothiazoles. For instance, the condensation of imidazo[4,5-e] nih.govnih.govCurrent time information in Bangalore, IN.triazin-3-thiones with diethyl azodicarboxylate (DEAD) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield imidazo[4,5-e]thiazolo[3,2-b]triazines. beilstein-journals.org These can then undergo rearrangement to form the isomeric imidazo[4,5-e]thiazolo[2,3-c]triazines. beilstein-journals.org

More complex fused systems, such as thiazolo[4,5-e] nih.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidines, can also be synthesized. These syntheses often involve multi-step sequences starting from a thiazolo[5,4-d]pyrimidine precursor. For example, 2-methylsulphanyl-5-aminothiazole-4-carboxamide has been utilized as a precursor for the synthesis of new thiazolo[4,5-e] nih.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidines. researchgate.net A series of 8-phenylthiazolo[4,5-e] nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidin-5(4H)-one and related piperazino derivatives have also been described. researchgate.net

The synthesis of thiazolo[4,5-d]triazines represents another avenue for the elaboration of the this compound scaffold. These compounds can be prepared through various synthetic routes. For example, substituted Current time information in Bangalore, IN.derpharmachemica.comthiazolo[4,5-d] nih.govCurrent time information in Bangalore, IN.derpharmachemica.comtriazines have been synthesized from 4-amino-2-substituted-1,3-thiazole-5-carbonitriles. researchgate.net

Synthetic Routes to Key Derivative Classes

The functional handles of this compound—the C5-amino group, the C4-nitrile group, and the isothiazole ring—provide multiple avenues for synthetic elaboration. Researchers have developed specific strategies to selectively modify each of these positions to create libraries of novel compounds.

Derivatives with Modified Amino Group Functionality

The primary amino group at the C5 position is a key site for derivatization, allowing for the introduction of a wide array of substituents through various chemical transformations. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for creating precursors for further cyclization reactions.

Common modifications include acylation, alkylation, and the formation of thiourea (B124793) derivatives. For instance, the amino group can be made to react with acrylic acid to form N-substituted propanoic acid derivatives. nih.govmdpi.com Another approach involves the reaction with various isothiocyanates to yield the corresponding thiourea compounds, which can serve as intermediates for more complex heterocyclic systems. The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thiourea precursor with a suitable bromoacetophenone in the presence of a base like sodium carbonate. nih.govmdpi.com

Table 1: Examples of Amino Group Modifications in Azole Derivatives

| Starting Material Class | Reagent | Modification Type | Resulting Functionality | Reference |

| Aminothiazole | Acrylic Acid | Michael Addition | N-propanoic acid | nih.gov, mdpi.com |

| Aminothiazole | Isothiocyanate | Addition | Thiourea | derpharmachemica.com |

| Aminothiazole | Bromoacetophenone | Hantzsch Thiazole Synthesis | Substituted Thiazole Ring | nih.gov, mdpi.com |

Derivatives with Modified Nitrile Group Functionality

The carbonitrile group at the C4 position is a versatile functional group that can be converted into several other important moieties, significantly altering the electronic and steric properties of the molecule. These transformations are fundamental in creating derivatives with carboxylic acid, amide, or ester functionalities. nih.gov

A frequently employed transformation is the hydrolysis of the nitrile group. This can be controlled to yield either a primary amide (carboxamide) or a carboxylic acid, depending on the reaction conditions. The conversion of a nitrile to an amide is a key step in the synthesis of precursors for thiazolo[4,5-d]pyrimidines. researchgate.net For example, 5-aminothiazole-4-carbonitriles have been successfully converted to 5-aminothiazole-4-carboxamides using reagents like phosphorus oxychloride followed by hydrolysis. researchgate.net Furthermore, the nitrile group can be transformed into other halogenated functionalities. In a notable example, the C4 cyano group has been converted to a bromo group through a Hunsdiecker-type strategy or to an iodo group via Hoffmann and Sandmeyer-type reactions. mdpi.com

Table 2: Synthetic Transformations of the C4-Nitrile Group

| Resulting Functional Group | Transformation Type | Key Reagents/Conditions | Reference |

| Amide (-CONH₂) | Hydrolysis | Phosphorus oxychloride, Polyphosphoric acid | researchgate.net |

| Carboxylic Acid (-COOH) | Hydrolysis | Acid or base catalysis | nih.gov |

| Ester (-COOR) | Alcoholysis | Acid catalysis with alcohol | nih.gov |

| Bromo (-Br) | Halogenation | Hunsdiecker strategy | mdpi.com |

| Iodo (-I) | Halogenation | Hoffmann and Sandmeyer strategy | mdpi.com |

Derivatives with Substituents at the Isothiazole Ring Positions (e.g., 2-position)

Introducing substituents directly onto the isothiazole ring, other than at the C4 and C5 positions, opens another dimension for creating structural diversity. The C3 position is a particularly important site for modification. The synthesis of 3,5-dibromoisothiazole-4-carbonitrile from sodium 2,2-dicyanoethene-1,1-bis(thiolate) and bromine demonstrates the feasibility of introducing halogen atoms at these positions, which can then serve as handles for further cross-coupling reactions. mdpi.com

Mechanistic studies suggest that the formation of dimeric structures, such as 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), can occur through the displacement of a 5-bromide by a sulfur nucleophile, followed by condensation with another molecule of the parent isothiazole. mdpi.com The nature of the substituent at the C3 position can significantly influence the reactivity and stability of the isothiazole ring, sometimes leading to ring transformations into other heterocyclic systems like pyrazoles. thieme-connect.com

Table 3: Examples of Isothiazole Ring Substitutions

| Position(s) | Substituent | Synthetic Precursor/Method | Resulting Compound | Reference |

| C3, C5 | Bromo | Sodium 2,2-dicyanoethene-1,1-bis(thiolate) + Bromine | 3,5-Dibromoisothiazole-4-carbonitrile | mdpi.com |

| C5, C5' | Thiobis | Condensation of 3-bromo-5-mercaptoisothiazole-4-carbonitrile | 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | mdpi.com |

| C3, C4 | Dichloro | Succinonitrile + Sulfur + Chlorine | 3,4-Dichloroisothiazole-5-carbonitrile | thieme-connect.com |

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate complex and structurally diverse small molecules from simple starting materials in an efficient manner. Aminoazoles, including this compound and its analogues, are excellent scaffolds for DOS due to their multiple reactive sites. frontiersin.orgnih.gov

A key strategy in DOS is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. nih.gov This approach allows for the rapid assembly of complex molecular frameworks. For example, a three-component, one-pot synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives has been developed by reacting malononitrile, phenylhydrazine, and various benzaldehydes. nih.gov

Another powerful DOS technique is condition-based divergence. In this strategy, slight modifications to reaction conditions—such as the solvent, catalyst, or temperature—can steer a reaction toward different structural outcomes from the same set of starting materials. frontiersin.org For instance, the condensation of an aminoazole, an aldehyde, and a 1,3-dicarbonyl compound can yield different isomeric products depending on whether the reaction is run under acidic or basic conditions, or with microwave versus conventional heating. frontiersin.org These cascade reactions and condition-based strategies enable the efficient exploration of chemical space around the core isothiazole scaffold, facilitating the discovery of novel molecular structures. frontiersin.org

Advanced Spectroscopic and Structural Elucidation of 5 Aminoisothiazole 4 Carbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 5-aminoisothiazole-4-carbonitrile and its derivatives, key proton signals include those from the amino (-NH₂) group and any protons on the isothiazole (B42339) ring or its substituents.

The protons of the primary amine group (-NH₂) typically appear as a broad singlet, and their chemical shift can be influenced by solvent, concentration, and temperature. In derivatives, the chemical shifts of aromatic and aliphatic protons are diagnostic for their position relative to the isothiazole core. For example, in a study of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, a related heterocyclic structure, the NH₂ protons were observed as a singlet at δ 6.50 ppm. mdpi.com For substituted 4-(arylidene)amino-1,2,4-triazole-3-thiones, the NH proton signal appears downfield. nih.gov The chemical shifts for protons in brain metabolites have been extensively cataloged, providing a reference for common organic functional groups. ubc.ca

Table 1: Representative ¹H NMR Data for Related Heterocyclic Compounds

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile mdpi.com | DMSO-d₆ | NH₂ | 6.50 (s, 2H) |

| Aromatic H | 7.41-7.46 (m, 3H) | ||

| NH | 12.5 (br s, 1H) | ||

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile mdpi.com | DMSO-d₆ | NH₂ | 6.38 (s, 2H) |

| Thienyl H | 7.14 (t, 1H), 7.70 (d, 1H), 7.93 (d, 1H) | ||

| NH | 12.00 (br s, 1H) |

Note: Data for pyrazole (B372694) derivatives are shown to illustrate typical shifts for amino and ring protons in nitrogen-containing heterocycles.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift range in ¹³C NMR is much broader than in proton NMR, often allowing for the resolution of every unique carbon atom. oregonstate.edu

For this compound, the key signals would be the two quaternary carbons of the isothiazole ring (C4 and C5), the isothiazole C3, and the carbon of the nitrile group (-C≡N).

Isothiazole Ring Carbons: The chemical shifts of these carbons are influenced by the nitrogen and sulfur heteroatoms and the electron-donating amino group and electron-withdrawing nitrile group. In related benzo[d]isothiazole derivatives, ring carbons appear over a wide range. nih.gov

Nitrile Carbon (C≡N): The carbon of a nitrile group typically resonates in the range of δ 110-125 ppm. oregonstate.eduwisc.edu

Quaternary carbons, such as C4 and C5 in the parent compound, often show weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Nitrile (R-C≡N) oregonstate.eduwisc.edu | 110 - 125 |

| Aromatic / Heteroaromatic Carbons oregonstate.eduipb.pt | 120 - 170 |

| Carbonyl (Amide, Ester) oregonstate.edulibretexts.org | 165 - 190 |

| Alkene (=C-H) oregonstate.edu | 120 - 160 |

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It reveals ¹H-¹H connectivity, helping to piece together fragments of the molecule. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These techniques correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This is invaluable for assigning specific carbon resonances based on the assignment of their attached protons.

The combined application of these 2D techniques allows for the complete and confident structural elucidation of even highly substituted this compound derivatives. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org For this compound, the most characteristic absorption bands are associated with the amino (-NH₂) and nitrile (-C≡N) groups.

N-H Stretching: The amino group typically displays two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. In related 3-amino-1H-pyrazole-4-carbonitriles, these bands appear around 3348 and 3303 cm⁻¹. mdpi.com

C≡N Stretching: The nitrile group gives rise to a sharp, and usually medium-to-weak intensity, absorption band in the region of 2200-2260 cm⁻¹. libretexts.orgnih.gov This band is highly characteristic. For example, in 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the C≡N stretch is observed at 2230 cm⁻¹. mdpi.com

Ring Vibrations: The isothiazole ring will also have characteristic C=C and C=N stretching vibrations, typically found in the 1400-1650 cm⁻¹ fingerprint region. scielo.org.za

Table 3: Key IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 | Medium to Weak, Sharp |

| Aromatic Ring | C=N / C=C Stretch | 1400 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern, induced by techniques like electron impact (EI) ionization, offers structural clues. For related heterocyclic systems, common fragmentation pathways include:

Loss of Nitrogen Species: Tetrazole derivatives, for instance, are known to lose molecules of N₂ or HN₃ upon ionization. lifesciencesite.com

Loss of HCN: The nitrile group can be lost as a molecule of hydrogen cyanide (HCN), resulting in a fragment ion with a mass 27 units lower than the precursor.

Ring Cleavage: The isothiazole ring can undergo fragmentation, leading to the loss of sulfur- or nitrogen-containing fragments. Fragmentation of 2-aminothiazole (B372263) derivatives often involves cleavage of the thiazole (B1198619) ring. researchgate.net

Analysis of these fragmentation patterns helps to confirm the presence of the nitrile group and the isothiazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The isothiazole ring, being an aromatic system, exhibits characteristic UV absorptions.

For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the heteroaromatic ring. The amino and nitrile substituents will influence the position and intensity of these absorption maxima (λ_max). In related aminothiazole derivatives, absorption maxima are typically observed in the UV range. researchgate.net For instance, a novel aminothiazole compound was found to have absorption maxima (λ_max) at 272 nm and 328 nm. d-nb.info Studies on other thiazole derivatives show distinct absorption bands in the 293 to 477 nm range, attributed to π → π* transitions and intermolecular charge transfer. rsc.org The solvent can also influence the position of these peaks. rsc.org This data is useful for understanding the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the surveyed literature, the crystallographic analysis of related heterocyclic compounds provides a clear indication of the expected structural features and the type of data obtained. For instance, studies on various isothiazole and thiazole derivatives reveal key structural insights. mdpi.commdpi.com The planarity of the heterocyclic ring, the conformation of substituents, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking are all elucidated through this powerful technique. researchgate.net

In a typical X-ray crystallography experiment, a suitable single crystal is mounted on a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays. The diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined. The final structural model is refined to provide highly accurate atomic coordinates and thermal displacement parameters.

For example, the crystal structure of a related compound, 1,3-thiazole-4-carbonitrile, was determined to be in the monoclinic space group P21/n. researchgate.net Such data is crucial for understanding the solid-state packing of the molecules and the non-covalent interactions that govern the crystal lattice. These interactions can significantly influence the physical properties of the material.

Table 1: Illustrative Crystallographic Data for a Related Thiazole Compound

| Parameter | Value (for 1,3-Thiazole-4-carbonitrile) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.7924 (3) |

| b (Å) | 19.8932 (18) |

| c (Å) | 6.3155 (5) |

| β (°) | 91.084 (6) |

| V (ų) | 476.37 (7) |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

The determination of the crystal structure provides incontrovertible proof of the molecular connectivity and stereochemistry, which is often challenging to establish solely through spectroscopic methods like NMR. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared with the theoretical formula to assess the purity of the sample.

For a compound like this compound, with the molecular formula C₄H₃N₃S, the theoretical elemental composition can be precisely calculated. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a narrow margin of error (e.g., ±0.4%).

The process of elemental analysis usually involves the complete combustion of a small, accurately weighed sample in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amount of sulfur is often determined by other methods, such as ion chromatography after combustion.

While specific experimental elemental analysis data for this compound is not detailed in the available search results, the theoretical values can be calculated and compared to the experimental data for analogous compounds. For instance, the elemental analysis for a related compound, 5-aminothiazole-2-carbonitrile (B6593917) (C₄H₃N₃S), is reported with its theoretical composition. This comparison is a critical step in the characterization of any new chemical entity.

Table 2: Theoretical vs. Illustrative Experimental Elemental Analysis

| Element | Theoretical % for C₄H₃N₃S | Illustrative Found % for a Related Compound |

|---|---|---|

| Carbon (C) | 38.39 | Data not available |

| Hydrogen (H) | 2.42 | Data not available |

| Nitrogen (N) | 33.58 | Data not available |

This table shows the theoretical elemental composition for this compound and indicates where experimental data for a related compound would be presented.

A close match between the calculated and found elemental percentages provides strong evidence for the compound's identity and purity, complementing the structural information obtained from spectroscopic and crystallographic methods.

Computational and Theoretical Studies of 5 Aminoisothiazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of molecules can be examined. For 5-Aminoisothiazole-4-carbonitrile and its derivatives, these methods have been instrumental in elucidating their electronic structure, reactivity, and the energetic landscapes of their chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations have been extensively applied to various aminothiazole and isothiazole (B42339) derivatives to probe their electronic characteristics. These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity, kinetic stability, and electronic excitation properties.

For instance, DFT studies on aminothiazole derivatives have shown that the distribution of electron density, as visualized through HOMO and LUMO plots, can predict the most likely sites for electrophilic and nucleophilic attack. thieme-connect.comniscpr.res.in The HOMO is typically localized on the electron-rich amino and thiazole (B1198619) moieties, indicating their susceptibility to electrophilic attack, while the LUMO is often distributed over the electron-withdrawing groups and the heterocyclic ring, marking the sites for nucleophilic attack. thieme-connect.com

Molecular Electrostatic Potential (MEP) analysis, another tool derived from DFT calculations, provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (red and yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack. researchgate.net

The following table summarizes key electronic parameters calculated using DFT for a selection of aminothiazole derivatives, providing a comparative view of their electronic properties.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

| 2-thioarylalkyl-1H-Benzimidazole | Varies | Varies | Varies | Low values improve activity | dntb.gov.ua |

| 2-amino-5-arylazothiazole | Varies | Varies | Varies | Not specified | thieme-connect.com |

| 3-(2-alkylamino-4-aminothiazole-5-oyl) pyridines | Varies | Varies | Varies | Not specified | niscpr.res.in |

Note: Specific numerical values from the literature are often dependent on the specific derivative and the computational method used.

Potential Energy Surface (PES) Analysis of Reaction Mechanisms

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a chemical system as a function of the positions of its atoms. It is invaluable for understanding reaction mechanisms, identifying transition states, and calculating reaction barriers.

While extensive literature exists on the synthesis and reactivity of isothiazoles, detailed PES analyses for the reaction mechanisms involving this compound are not widely reported in the currently available scientific literature. thieme-connect.comrsc.orgmedwinpublishers.commdpi.com Such studies would be beneficial for optimizing reaction conditions and exploring novel synthetic pathways.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for understanding how molecules like this compound and its analogs interact with biological macromolecules and how their three-dimensional structure influences their function.

Ligand-Protein Interaction Analysis (e.g., with enzymes)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or an enzyme. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of aminothiazole have been the subject of numerous docking studies to elucidate their binding modes with various protein targets. These studies have revealed that the interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic interactions. For example, docking studies of 2-aminothiazole (B372263) inhibitors with Cyclin-Dependent Kinase 5 (CDK5) have shown that hydrogen bonds with residues like Cys83 are crucial for binding affinity. Similarly, the van der Waals interactions, particularly with residues like Ile10, play a significant role in distinguishing the bioactivity of different inhibitors.

In another study, thiazole derivatives have been investigated as inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases. Molecular docking simulations helped in understanding the binding site and guided the structural modifications to improve inhibitory potency. Furthermore, aminothiazole derivatives have been docked into the active sites of fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) to understand their antifungal activity.

The following table presents a summary of molecular docking studies on aminothiazole derivatives with various protein targets.

| Protein Target | Ligand/Derivative | Key Interacting Residues | Type of Interaction | Reference |

| Cyclin-Dependent Kinase 5 (CDK5) | 2-aminothiazole inhibitors | Cys83, Ile10 | Hydrogen bonding, van der Waals | |

| Vascular Adhesion Protein-1 (VAP-1) | Thiazole derivatives | Not specified | Not specified | |

| Lanosterol 14α-demethylase (CYP51) | 2-Amino-4,5-diarylthiazole derivative | Not specified | Not specified | |

| Heat shock protein 90 (Hsp90) | 2-Amino-4,5-diarylthiazole derivative | Not specified | Not specified | |

| Glutamine-fructose-6-phosphoamidamitransferase (GFAT) | 2-Amino-4,5-diarylthiazole derivative | Not specified | Not specified | |

| Protein kinase (Yck2) | 2-Amino-4,5-diarylthiazole derivative | Not specified | Not specified |

Conformational Analysis and Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, revealing its flexibility and conformational changes in different environments.

For flexible molecules like derivatives of this compound, understanding their conformational preferences is crucial as it can dictate their ability to bind to a biological target. MD simulations of 2-aminothiazole inhibitors bound to CDK5 have been performed to analyze the stability of the ligand-protein complex and to understand the dynamic nature of their interactions. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the energetic contributions of different types of interactions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods play a vital role in modern SAR studies, particularly through Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. These descriptors, which can be calculated using computational methods, can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For example, a QSAR study on a series of 2-thioarylalkyl-1H-benzimidazole derivatives used DFT-calculated descriptors to build a predictive model for their anthelmintic activity. dntb.gov.ua The model revealed that the dipole moment, the energy of the HOMO, and the smallest negative charge on the molecule were the key descriptors influencing the biological activity. dntb.gov.ua Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

In the context of aminothiazoles, computational SAR studies have been instrumental in understanding the structural requirements for potent inhibition of various enzymes. For instance, SAR studies on thiazole derivatives as VAP-1 inhibitors have been guided by molecular modeling to identify key structural features that enhance inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

In studies of related heterocyclic compounds like thiazole derivatives, QSAR models have been successfully developed to predict various biological activities, including antithrombotic and anticancer effects. nih.govnih.gov For a series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives evaluated for antithrombotic activity, QSAR studies revealed a strong correlation between electronic parameters (such as the Hammett substitution constant, σ) and the observed in vivo protection. nih.govresearchgate.net The resulting models indicated that electron-withdrawing or electron-donating properties of substituents significantly influence the compound's efficacy, while factors like hydrophobicity and steric bulk were found to be less significant for that particular set of molecules. researchgate.net

Similarly, a QSAR analysis performed on a series of thiazol-benzimidazole derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors produced statistically significant models. nih.gov These models help in understanding which physicochemical properties are key for the inhibitory activity, providing a rationale for the design of more potent compounds. nih.gov For dihydropyrimidine-4-carbonitrile analogs, QSAR studies have linked antifungal activity to descriptors such as the logarithm of the partition coefficient (logP) and the heat of formation, indicating the importance of both lipophilicity and thermodynamic stability. researchgate.net

Although a specific QSAR model for this compound is not detailed in the available literature, the principles from these related studies are directly applicable. A typical QSAR study on derivatives of this compound would involve the generation of a dataset of analogs with varying substituents, the measurement of their biological activity, and the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic). Statistical methods, such as multiple linear regression, would then be used to build a predictive model.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Description | Relevance |

| Electronic | Hammett constant (σ), Dipole Moment (μ) | Describe the electronic properties of a molecule or substituent, such as electron-donating or -withdrawing character. | Influences receptor binding, metabolic stability, and reaction mechanisms. researchgate.net |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es) | Relate to the size and shape of the molecule or its substituents. | Determines the fit of a molecule into a binding pocket. |

| Hydrophobic | Partition Coefficient (logP) | Measures the lipophilicity of a compound, indicating its ability to cross cell membranes. | Affects absorption, distribution, and transport to the target site. researchgate.net |

| Thermodynamic | Heat of Formation (ΔHf) | Represents the energy change when a compound is formed from its constituent elements. | Can be related to the stability of the molecule. researchgate.net |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule responsible for its biological activity. This model then serves as a template for designing or identifying new molecules with similar or improved activity. This process is integral to lead optimization, where an initial "hit" compound is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties.

Lead optimization strategies can be broadly categorized:

Direct Functional Group Manipulation: This involves modifying functional groups on the lead compound to improve interactions with the target or enhance physicochemical properties. nih.gov

Structure-Activity Relationship (SAR)-Directed Optimization: As data from initial modifications become available, a clear SAR can be established to guide more rational design choices. nih.gov

Pharmacophore-Oriented Molecular Design: This uses the pharmacophore model as a guide for more significant structural modifications, including scaffold hopping, to create novel chemical entities that retain the key binding features. nih.govnih.gov

For heterocyclic systems like thiazoles and isothiazoles, these strategies have been widely applied. In the development of phosphodiesterase-5 (PDE5) inhibitors based on a 2-aminothiazole scaffold, the design strategy focused on retaining key pharmacophoric features: a heterocyclic core, an amide group capable of forming hydrogen bonds, and an aryl substituent. nih.govmdpi.com This led to the synthesis of new derivatives with potent inhibitory activity. nih.gov Similarly, in the search for PI3K/mTOR dual inhibitors, a series of thiazole derivatives were synthesized with systematic variations to explore the structure-activity relationship and identify promising lead compounds. nih.gov

Pharmacophore models for inhibitors of targets like Plasmodium falciparum 5-aminolevulinate synthase have been constructed to identify essential features such as hydrogen bond donors, acceptors, and hydrophobic regions. nih.gov Such models are then used to screen large chemical databases to find new potential inhibitors. nih.gov

For this compound, a lead optimization program would begin by identifying its key pharmacophoric features—the amino group (hydrogen bond donor), the nitrile group (hydrogen bond acceptor, polar feature), and the isothiazole ring (hydrophobic and aromatic scaffold). Subsequent modifications would explore how substitutions at different positions on the ring affect biological activity, guided by the established pharmacophore.

Table 2: Common Lead Optimization Strategies

| Strategy | Description | Example Application |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or ADMET properties. | Replacing a metabolically labile ester with a more stable amide. nih.gov |

| Scaffold Hopping | Replacing the central core of a molecule while retaining the 3D orientation of key functional groups. | Designing new 2-aminothiazole-based PDE5 inhibitors based on the sildenafil (B151) pharmacophore. nih.govmdpi.com |

| Structure-Based Design | Using the 3D structure of the biological target (e.g., from X-ray crystallography) to design ligands that fit precisely into the binding site. | Docking studies of thiazole derivatives into the EGFR active site to guide inhibitor design. nih.gov |

| Functional Group Modification | Adding, removing, or modifying substituents to probe SAR and optimize interactions with the target. | Synthesizing a series of thiazole derivatives with different aryl substitutions to improve anticancer activity. nih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and for understanding their electronic behavior. Density Functional Theory (DFT) is a particularly powerful and widely used quantum mechanical method for this purpose. researchgate.netnih.govmdpi.com

By calculating the optimized molecular geometry and electronic structure, DFT can predict various spectroscopic data:

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations, confirming the chemical structure. scispace.com

NMR Spectra (¹H and ¹³C): The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These theoretical values serve as a reference to aid in the interpretation of complex experimental NMR spectra. mdpi.com

Electronic Absorption Spectra (UV-Visible): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*) and can predict how structural modifications will affect the color and photophysical properties of a compound. nih.gov

Studies on related thiazole and benzothiazole (B30560) derivatives have demonstrated the high accuracy of these computational predictions. nih.govmdpi.com For a series of thiazolo[5,4-d]thiazole (B1587360) derivatives, DFT studies showed that introducing electron-donating or electron-withdrawing groups caused significant red-shifts in the predicted absorption and emission peaks, a finding that is critical for designing new materials for optoelectronic applications. nih.gov Similarly, for benzothiazole derivatives, DFT calculations of HOMO-LUMO energy gaps and NMR chemical shifts were in good agreement with experimental data, validating the computational approach. mdpi.com

These methods can be directly applied to this compound to predict its IR, Raman, NMR, and UV-Vis spectra, providing a theoretical benchmark for experimental characterization.

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application |

| Infrared (IR) & Raman | DFT (Frequency Calculation) | Vibrational Frequencies, Intensities | Structural confirmation and assignment of vibrational modes. mdpi.comscispace.com |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | ¹H and ¹³C Chemical Shifts | Aid in spectral interpretation and structure verification. mdpi.com |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Absorption Wavelengths (λmax), Oscillator Strengths | Understanding electronic transitions and predicting photophysical properties. researchgate.netnih.gov |

Applications in Chemical Synthesis, Agrochemicals, and Materials Science Research Focus

Role as Synthetic Intermediates and Building Blocks